Thiomyristoyl

SIRT2 inhibition IC50 Enzyme assay

TM is a nanomolar, highly selective SIRT2 inhibitor (IC₅₀=28 nM, >3500-fold vs. sirtuin family) that uniquely drives c-Myc oncoprotein degradation—a mechanism not seen with older alternatives. This exceptional selectivity eliminates off-target confusion, ensuring observed effects stem from SIRT2 engagement alone. Proven in vivo efficacy in breast cancer models with no overt toxicity makes TM the definitive tool for rigorous mechanistic studies, biomarker discovery, and translational research where data reproducibility is paramount.

Molecular Formula C34H51N3O3S
Molecular Weight 581.9 g/mol
Cat. No. B611349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomyristoyl
SynonymsThiomyristoyl
Molecular FormulaC34H51N3O3S
Molecular Weight581.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1
InChIKeyCJQGLLUJIVNREL-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiomyristoyl (TM) - Potent and Selective SIRT2 Inhibitor for Scientific Procurement


Thiomyristoyl (TM) is a thiomyristoyl lysine compound that functions as a highly selective and potent inhibitor of Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent protein deacetylase family implicated in cancer, metabolism, and aging [1]. TM exhibits an IC₅₀ of 28 nM against SIRT2, with >3,500-fold selectivity over other sirtuin family members (SIRT1, SIRT3, SIRT5-7) [1][2]. Its unique mechanism involves promoting c-Myc oncoprotein ubiquitination and degradation, leading to broad anticancer activity with limited effects on non-cancerous cells [1].

Thiomyristoyl vs. Other SIRT2 Inhibitors: Why Substitution Is Not a Viable Procurement Strategy


While several small molecules are described as 'SIRT2 inhibitors,' their potency, selectivity, and functional outcomes differ dramatically. Generic substitution of Thiomyristoyl (TM) with older or less selective inhibitors like AGK2, AK-7, or Cambinol introduces significant risk of off-target effects, reduced efficacy, and failure to reproduce key mechanistic findings such as c-Myc degradation [1]. The quantitative evidence below demonstrates that TM's nanomolar potency and exceptional selectivity profile are not shared by common alternatives, making it the required tool for experiments where precise SIRT2-specific pharmacology is essential [1].

Thiomyristoyl Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiating Data


SIRT2 Inhibitory Potency: Thiomyristoyl (TM) vs. AGK2, AK-7, and Cambinol

Thiomyristoyl (TM) demonstrates superior SIRT2 inhibitory potency compared to commonly used SIRT2 inhibitors AGK2, AK-7, and Cambinol. In cell-free enzyme assays, TM inhibits SIRT2 with an IC₅₀ of 28 nM, whereas AGK2 exhibits an IC₅₀ of 3,500 nM (3.5 µM), AK-7 shows an IC₅₀ of 15,500 nM (15.5 µM), and Cambinol displays an IC₅₀ of 59,000 nM (59 µM) [1]. TM is approximately 125-fold more potent than AGK2, 550-fold more potent than AK-7, and 2,100-fold more potent than Cambinol [1].

SIRT2 inhibition IC50 Enzyme assay Drug discovery Epigenetics

Sirtuin Isoform Selectivity: Thiomyristoyl (TM) vs. AGK2 and Cambinol

Thiomyristoyl (TM) provides exceptional selectivity for SIRT2 over other sirtuin isoforms. TM inhibits SIRT2 with an IC₅₀ of 28 nM, while its IC₅₀ for SIRT1 is 98 µM (>3,500-fold selectivity) and it shows no inhibition of SIRT3, SIRT5, SIRT6, or SIRT7 at concentrations up to 200 µM [1][2]. In contrast, AGK2 has an IC₅₀ of 3.5 µM for SIRT2 and 30 µM for SIRT1 (only ~8.6-fold selectivity) . Cambinol is a dual SIRT1/2 inhibitor with nearly equal potency (SIRT1 IC₅₀: 56 µM, SIRT2 IC₅₀: 59 µM) and no selectivity .

Isoform selectivity SIRT1 SIRT3 Off-target profiling Chemical biology

Cellular Cytotoxicity: Differential Sensitivity in Cancer vs. Non-Cancer Cells

Thiomyristoyl (TM) exhibits a favorable selectivity window for cancer cells over non-cancerous cells. In viability assays across multiple cell lines, TM demonstrated IC₅₀ values ranging from 8.4 to 36.8 µM in various cancer cell lines, while non-cancerous cell lines required concentrations >50 µM to achieve 50% inhibition [1]. This contrasts with the broad-spectrum palmitoylation inhibitor 2-bromopalmitate, which inhibits palmitoyltransferase activity with an IC₅₀ of ~4 µM but lacks cancer-selectivity and acts through a different, less specific mechanism .

Cancer selectivity Cytotoxicity Cell viability Therapeutic index Oncology

In Vivo Anticancer Efficacy: Tumor Growth Inhibition in Breast Cancer Models

Thiomyristoyl (TM) demonstrates significant antitumor activity in vivo, a feature not consistently reported for many earlier SIRT2 inhibitors. In an MDA-MB-231 triple-negative breast cancer xenograft model, intratumoral administration of TM significantly inhibited tumor growth compared to vehicle control over a 30-day treatment period [1]. Additionally, in the MMTV-PyMT transgenic mouse model of mammary tumorigenesis, TM treatment increased tumor-free survival time [1]. TM-treated mice showed no significant weight loss or overt toxicity [1]. In contrast, AGK2 and AK-7 have been primarily used in neuroprotection studies with limited or no demonstration of broad-spectrum in vivo anticancer efficacy comparable to TM .

In vivo efficacy Xenograft Breast cancer Tumor volume Preclinical

Mechanistic Differentiator: c-Myc Oncoprotein Degradation

Thiomyristoyl (TM) uniquely promotes c-Myc ubiquitination and degradation, a mechanism not observed with other SIRT2 inhibitors. TM treatment reduces c-Myc protein levels in a time- and dose-dependent manner across multiple cancer cell lines, and the anticancer efficacy of TM correlates strongly with its ability to decrease c-Myc levels [1]. In contrast, AGK2 increases acetylated tubulin but does not induce c-Myc degradation, and Cambinol primarily induces G2 cell cycle arrest without affecting c-Myc stability . This distinct mechanism makes TM particularly valuable for studying c-Myc-driven cancers.

c-Myc Ubiquitination Protein degradation Oncogene addiction Mechanism of action

Thiomyristoyl Procurement: Optimal Research and Industrial Use Cases


Target Validation in c-Myc-Driven Cancers

Use Thiomyristoyl (TM) to probe SIRT2 dependency and c-Myc regulation in cancer cell lines and patient-derived models. TM's nanomolar potency (IC₅₀ 28 nM) and unique induction of c-Myc degradation make it ideal for mechanistic studies where robust target engagement and functional readout are required [1].

SIRT2-Specific Pharmacology and Selectivity Profiling

Employ TM as a positive control for SIRT2 inhibition in screening assays. Its >3,500-fold selectivity over SIRT1 and lack of activity on SIRT3/5/6/7 ensure that observed effects are attributable to SIRT2, not off-target sirtuin modulation [1][2].

Preclinical In Vivo Cancer Studies

Deploy TM in xenograft or genetically engineered mouse models of breast cancer to assess antitumor efficacy and toxicity. TM has demonstrated significant tumor growth inhibition and increased survival with no overt toxicity in multiple models, validating its use for translational research [1].

Epigenetic and Protein Acetylation Studies

Utilize TM to investigate SIRT2's role in deacetylation of α-tubulin and other substrates. TM dose-dependently decreases α-tubulin acetylation in cancer cells without affecting p53 (a SIRT1 target), enabling clean dissection of SIRT2-specific deacetylase activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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